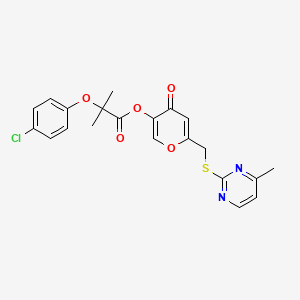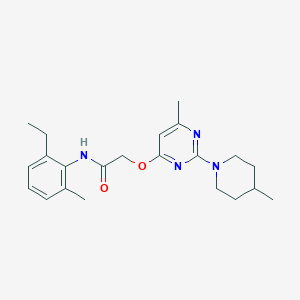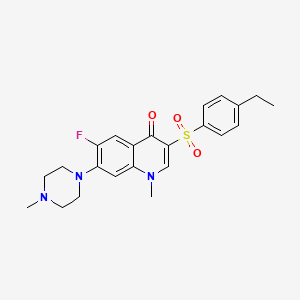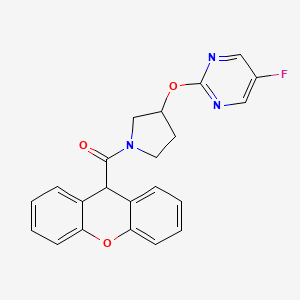
1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The exploration of urea derivatives, including 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea, focuses on their synthesis and chemical properties. Studies demonstrate various synthetic pathways and chemical reactions utilizing urea derivatives for creating novel compounds. For example, urea derivatives have been synthesized through the Lossen rearrangement, showcasing their versatility in creating hydroxamic acids and ureas from carboxylic acids under mild conditions (Thalluri, Manne, Dev, & Mandal, 2014). Additionally, research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea indicates the potential for functionalization, enabling the generation of substituted products with high yields, highlighting the compound's utility in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Biological Activities and Applications
Urea derivatives, including the subject compound, are notable for their biological activities, which have been extensively studied for their potential in medical and biochemical applications. Research into unsymmetrical 1,3-disubstituted ureas has shown significant enzyme inhibition and anticancer activities. Such compounds demonstrate a range of biological effects, including potential anticancer properties, as seen in studies where urea derivatives showed activity against cancer cell lines (Mustafa, Perveen, & Khan, 2014). Moreover, the synthesis of tetrahydropyrimidine-5-carboxylates and their testing against enzymes like acetylcholinesterase and carbonic anhydrase reveals the therapeutic potential of urea derivatives in treating diseases associated with these enzymes (Sujayev et al., 2016).
Material Science and Other Applications
In material science, urea derivatives have been investigated for their role in improving the efficiency of devices like polymer solar cells. Urea-doped ZnO films, for instance, have been used as electron transport layers, showing enhanced power conversion efficiency due to their ability to passivate defects, thereby improving exciton dissociation and charge extraction efficiency (Wang et al., 2018). This highlights the broad applicability of urea derivatives beyond biomedical research, extending to the development of high-performance materials for energy conversion.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-14-7-9-15(10-8-14)25-19-20-11-12-26-19/h3-12H,2,13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUPTSCCGBVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)
![N-cyclohexyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2760372.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)

